molecular formula C16H28N2O6 B12893412 Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate CAS No. 28770-03-8

Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate

Cat. No.: B12893412
CAS No.: 28770-03-8
M. Wt: 344.40 g/mol
InChI Key: QOIKLQOZMJMHHZ-UHFFFAOYSA-N
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Description

Bis(2-(oxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40 g/mol . It is a heterocyclic compound containing oxazolidine rings, which are known for their diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-(oxazolidin-3-yl)ethyl) adipate typically involves the reaction of oxazolidine derivatives with adipic acid or its derivatives. One common method involves the reaction of 2-(oxazolidin-3-yl)ethanol with adipoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for bis(2-(oxazolidin-3-yl)ethyl) adipate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(oxazolidin-3-yl)ethyl) adipate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the oxazolidine rings .

Scientific Research Applications

Bis(2-(oxazolidin-3-yl)ethyl) adipate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2-(oxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets and pathways. The oxazolidine rings can act as ligands, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical or biological processes in which the compound is involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(oxazolidin-3-yl)ethyl) adipate is unique due to its specific combination of oxazolidine rings and adipate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .

Properties

CAS No.

28770-03-8

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate

InChI

InChI=1S/C16H28N2O6/c19-15(23-11-7-17-5-9-21-13-17)3-1-2-4-16(20)24-12-8-18-6-10-22-14-18/h1-14H2

InChI Key

QOIKLQOZMJMHHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCN1CCOC(=O)CCCCC(=O)OCCN2CCOC2

Origin of Product

United States

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